molecular formula C17H25FN2O2 B3342042 1-Boc-4-(4-fluorobenzyl)homopiperazine CAS No. 1190967-30-6

1-Boc-4-(4-fluorobenzyl)homopiperazine

Cat. No.: B3342042
CAS No.: 1190967-30-6
M. Wt: 308.4 g/mol
InChI Key: ZPKGXKBHAYFOJN-UHFFFAOYSA-N
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Description

1-Boc-4-(4-fluorobenzyl)homopiperazine is a nitrogen-containing heterocyclic compound featuring a seven-membered homopiperazine (1,4-diazepane) core. The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-fluorobenzyl substituent at the 4-position. This compound is frequently utilized as an intermediate in medicinal chemistry for developing ligands targeting central nervous system (CNS) receptors, antiviral agents, and mitochondrial-targeted therapeutics .

Properties

IUPAC Name

tert-butyl 4-[(4-fluorophenyl)methyl]-1,4-diazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-4-9-19(11-12-20)13-14-5-7-15(18)8-6-14/h5-8H,4,9-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKGXKBHAYFOJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCN(CC1)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-4-(4-fluorobenzyl)homopiperazine typically involves the following steps:

Industrial Production Methods

Industrial production of 1-Boc-4-(4-fluorobenzyl)homopiperazine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. Common solvents used include dichloromethane and acetonitrile.

Chemical Reactions Analysis

Types of Reactions

1-Boc-4-(4-fluorobenzyl)homopiperazine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorobenzyl group can participate in nucleophilic substitution reactions.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) are used.

    Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of 1-Boc-4-(4-fluorobenzyl)homopiperazine can be formed.

    Deprotected Amine: Removal of the Boc group yields 4-(4-fluorobenzyl)homopiperazine.

Scientific Research Applications

1-Boc-4-(4-fluorobenzyl)homopiperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Boc-4-(4-fluorobenzyl)homopiperazine depends on its specific use in chemical reactions or as a precursor in drug synthesis. As a protected amine, it can be deprotected to yield the active amine, which can then interact with biological targets. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity.

Comparison with Similar Compounds

Dopamine Receptor Ligands

  • Homopiperazine Analogs : Exhibit moderate D3 affinity (Ki = 0.7–8.0 nM) but lower selectivity over D2 receptors compared to piperazine derivatives .
  • Piperazine Analogs : Higher D3 selectivity (e.g., 187-fold for compound 11a) due to rigid geometry .

Antiviral Activity

  • Homopiperazine derivatives (e.g., maleopimaric acid Mannich bases) show 2× higher antiviral activity than oseltamivir but retain toxicity concerns .
  • Piperazine-based HIV integrase inhibitors (e.g., raltegravir) achieve deeper hydrophobic pocket penetration, correlating with higher potency .

Mitochondrial Targeting

  • Homopiperazine spacers in triterpene-RhoB conjugates enhance cytotoxicity by improving complex I/II inhibition .
  • Piperazine analogs are less effective due to reduced spacer flexibility .

Physicochemical and Pharmacokinetic Properties

Parameter 1-Boc-4-(4-fluorobenzyl)homopiperazine Piperazine Control (e.g., 1-Boc-piperazine) Homopiperazine Control (e.g., 4-[3-(1,4-Diazepan-1-ylcarbonyl)])
Molecular Weight ~306.36 (estimated) ~230–290 ~440–500
log P 2.0–4.0 1.0–2.5 3.5–4.5
Solubility Moderate (DMSO-soluble) High (aqueous solubility >1 mg/mL) Low (requires organic solvents)
CYP Interactions Likely CYP2D6 inhibition Minimal CYP interactions Unreported

Biological Activity

1-Boc-4-(4-fluorobenzyl)homopiperazine is a compound of significant interest in medicinal chemistry due to its structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

1-Boc-4-(4-fluorobenzyl)homopiperazine is characterized by:

  • Boc group : A tert-butyloxycarbonyl protecting group that enhances stability.
  • Fluorobenzyl moiety : The presence of a fluorine atom can influence the compound's lipophilicity and binding affinity to biological targets.
  • Homopiperazine core : This cyclic structure contributes to the compound's conformational flexibility.

The biological activity of 1-Boc-4-(4-fluorobenzyl)homopiperazine can be attributed to its interaction with various molecular targets. Notably, it has been studied for its role as a:

  • Positive allosteric modulator : Compounds with a homopiperazine core have been shown to modulate G-protein coupled receptors (GPCRs), specifically mGlu4, which is implicated in neurological disorders like Parkinson's disease .
  • Tyrosinase inhibitor : This compound has demonstrated competitive inhibition against tyrosinase from Agaricus bisporus, showing potential in treating hyperpigmentation disorders .

Case Study 1: Tyrosinase Inhibition

A study evaluated the inhibitory effects of derivatives containing the 4-fluorobenzylpiperazine fragment on tyrosinase. The compound 1-Boc-4-(4-fluorobenzyl)homopiperazine exhibited an IC50 value significantly lower than that of kojic acid, a standard tyrosinase inhibitor, indicating potent antimelanogenic activity without cytotoxic effects on B16F10 cells .

CompoundIC50 (μM)Reference Compound IC50 (μM)
1-Boc-4-(4-fluorobenzyl)homopiperazine0.1817.76 (Kojic Acid)

Case Study 2: mGlu4 Modulation

In another investigation, compounds based on the homopiperazine scaffold were identified as positive allosteric modulators of mGlu4. These compounds were synthesized via high-throughput screening and showed efficacy in enhancing receptor activity, providing insights into their potential therapeutic applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

To understand the unique properties of 1-Boc-4-(4-fluorobenzyl)homopiperazine, it is essential to compare it with structurally related compounds:

CompoundStructural FeatureBiological Activity
1-Boc-4-(3-fluorobenzyl)homopiperazineDifferent halogen positionReduced activity
1-Boc-4-(phenyl)homopiperazineNo fluorine substitutionLower binding affinity

The introduction of fluorine at the para position enhances lipophilicity and receptor binding, making 1-Boc-4-(4-fluorobenzyl)homopiperazine more effective than its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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